Trifluoroacetic acid-d

Catalog No.
S703652
CAS No.
599-00-8
M.F
C2HF3O2
C2HF3O2
CF3COOH
M. Wt
114.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroacetic acid-d

CAS Number

599-00-8

Product Name

Trifluoroacetic acid-d

IUPAC Name

2,2,2-trifluoroacetic acid

Molecular Formula

C2HF3O2
C2HF3O2
CF3COOH

Molecular Weight

114.02 g/mol

InChI

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)

InChI Key

DTQVDTLACAAQTR-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)O

solubility

Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane.
In water, miscible at 20 °C
1000 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 100 (very good)

Synonyms

2,2,2-Trifluoroacetic Acid-d; NSC 77366-d; Perfluoroacetic Acid-d; TFA-d; Trifluoroacetic Acid-d; Trifluoroethanoic Acid-d

Canonical SMILES

C(=O)(C(F)(F)F)O

Isomeric SMILES

[2H]OC(=O)C(F)(F)F

The exact mass of the compound Trifluoroacetic acid-d is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trifluoroacetic acid-d (TFA-d) is a highly acidic, fully deuterated carboxylic acid featuring an electron-withdrawing trifluoromethyl group that confers exceptional acid strength (pKa ~0.52) [1]. Commercially available at high isotopic purities (typically ≥99.5 atom % D), it serves a dual function in advanced chemical workflows as both an aggressive solubilizing agent and a dense deuterium source . In procurement contexts, TFA-d is primarily selected for its ability to dissolve recalcitrant polymers and peptides for NMR spectroscopy, and as a specialized solvent-catalyst for electrophilic hydrogen-deuterium (H/D) exchange reactions [2]. Its combination of strong acidity, lipophilic solvation, and isotopic purity makes it an indispensable reagent for pharmaceutical labeling and materials characterization where standard deuterated solvents fail.

Substituting Trifluoroacetic acid-d with cheaper or more common alternatives compromises both analytical resolution and synthetic efficacy. Unlabeled trifluoroacetic acid (TFA) cannot be used in 1H NMR applications because its massive proton resonance obscures critical analyte signals, nor can it serve as a deuterium source for isotopic labeling. Conversely, substituting TFA-d with weaker deuterated acids, such as acetic acid-d4 (pKa ~4.76), fails in catalytic H/D exchange workflows; acetic acid-d4 lacks the extreme acidity required to protonate deactivated aromatic rings or catalyze room-temperature ligand-directed deuteration [1]. Furthermore, while D2O is a standard deuterium source, it lacks the organic solvating power of TFA-d, failing to dissolve lipophilic peptides or high-molecular-weight polyesters like PET .

Catalytic Acidity for H/D Exchange: TFA-d vs Acetic acid-d4

The extreme acidity of TFA-d is driven by the strong inductive effect of its three fluorine atoms, resulting in a pKa of approximately 0.52, compared to the much weaker acetic acid-d4 (pKa ~4.76) [1]. This ~4-order-of-magnitude difference in proton dissociation is critical for electrophilic aromatic substitution. When used as both solvent and deuterium source, TFA-d enables rapid, room-temperature H/D exchange of aromatic amines and amides, whereas weaker acids require harsh heating or fail entirely to activate deactivated rings [2].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DataTFA-d (pKa ~0.52)
Comparator Or BaselineAcetic acid-d4 (pKa ~4.76)
Quantified Difference>10,000-fold higher acidity (ΔpKa ~4.2)
ConditionsStandard aqueous equivalent conditions for carboxylic acids

Procuring TFA-d ensures sufficient acid strength to drive catalytic deuteration of pharmaceutical intermediates under mild conditions without requiring aggressive heating.

NMR Background Suppression: TFA-d vs Unlabeled TFA

For the structural elucidation of complex macromolecules, the solvent must not interfere with the analyte's proton signals. Commercial TFA-d is synthesized to ≥99.5 atom % D isotopic purity, effectively eliminating the massive carboxylic acid proton resonance that dominates the spectra of unlabeled TFA . This >99.5% reduction in background signal is strictly required when using the acid to solubilize and analyze cyclic peptides or polyesters, where overlapping solvent peaks would otherwise mask critical backbone or end-group resonances .

Evidence DimensionResidual solvent proton resonance in 1H NMR
Target Compound DataTFA-d (≤0.5% residual protons)
Comparator Or BaselineUnlabeled TFA (100% protonated)
Quantified Difference>99.5% reduction in solvent background signal
ConditionsRoutine 1H NMR analysis at ambient temperature

Buyers must select the deuterated form to achieve the signal-to-noise ratio necessary for high-resolution NMR characterization of TFA-soluble polymers and peptides.

Kinetic Isotope Effect in Organometallic Catalysis: TFA-d vs Methanol-d4

The choice of deuterated solvent fundamentally alters the reaction kinetics in transition-metal-catalyzed H/D exchange. Studies on Cp*IrIII(L) complexes demonstrate that while methanol-d4 and acetic acid-d4 yield a primary kinetic isotope effect, using TFA-d1 results in a distinct inverse isotope effect [1]. This mechanistic divergence occurs because TFA-d uniquely interacts with the metal center to form an arenium cation during the rate-determining step, showcasing its non-interchangeability with weaker deuterated solvents in advanced catalytic screening [2].

Evidence DimensionKinetic Isotope Effect (KIE) direction
Target Compound DataTrifluoroacetic acid-d1 (Inverse KIE)
Comparator Or BaselineMethanol-d4 / Acetic acid-d4 (Primary KIE)
Quantified DifferenceShift from primary to inverse isotope effect
ConditionsIr-catalyzed H/D exchange of benzene

For researchers probing catalytic mechanisms, TFA-d provides a distinct kinetic environment that cannot be replicated by standard deuterated alcohols or weak acids.

Macromolecular Solvating Power: TFA-d vs D2O

High molecular weight polyesters, such as polyglycolide (PG) and poly(ethylene terephthalate) (PET), are notoriously difficult to dissolve in standard NMR solvents like D2O or chloroform-d. TFA-d acts as a highly aggressive, lipophilic solvent that fully solubilizes these recalcitrant polymers at room temperature . Unlike D2O, which leads to phase separation and zero analyte signal for these plastics, TFA-d allows for the preparation of homogeneous NMR solvent mixtures that yield high-resolution spectra of the polymer chains .

Evidence DimensionSolubilization of high molecular weight polyesters (e.g., PET)
Target Compound DataTFA-d (Complete dissolution)
Comparator Or BaselineD2O (Insoluble / Phase separation)
Quantified DifferenceBinary transition from insoluble to fully processable for NMR
ConditionsAmbient temperature sample preparation for 1H/13C NMR

Industrial polymer laboratories must procure TFA-d to successfully prepare and analyze engineering plastics that resist all conventional deuterated solvents.

Pharmaceutical Isotope Labeling and H/D Exchange

TFA-d is the optimal dual-purpose solvent and deuterium source for the ortho-selective, ligand-directed H/D exchange of aromatic ketones, amides, and amino acids. Its extreme acidity and high deuterium density enable the efficient labeling of active pharmaceutical ingredients (APIs) like acetaminophen under mild conditions, bypassing the need for harsh thermal degradation [1].

High-Resolution NMR of Recalcitrant Polymers

In materials science and industrial QA/QC, TFA-d is routinely used to dissolve highly crystalline or lipophilic polymers, including polyglycolide (PG) and poly(ethylene terephthalate) (PET). It provides the aggressive solvation required to liberate polymer chains into solution while suppressing the solvent proton background for clear 1H and 13C NMR analysis.

Conformational Analysis of Cyclic Peptides

Structural biologists procure TFA-d to investigate the 3D conformations of cyclic peptides. The solvent effectively disrupts intermolecular hydrogen bonding to solubilize the peptides, while its >99.5 atom % D purity ensures that the critical amide and backbone proton resonances are not obscured by the solvent peak.

Mechanistic Probing in Organometallic Catalysis

TFA-d is utilized by organometallic chemists to study kinetic isotope effects (KIE) and C-H activation pathways. Its distinct ability to induce inverse isotope effects in transition-metal-catalyzed reactions makes it an essential reagent for elucidating the rate-determining steps of novel catalytic cycles [2].

Physical Description

Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent.
Liquid
Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB]
FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Liquid
Colorless, fuming liquid; hygroscopic

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

113.99286376 g/mol

Monoisotopic Mass

113.99286376 g/mol

Boiling Point

72.4 °C
Enthalpy of vaporization: 33 kJ/mol at boiling point
72 °C

Heavy Atom Count

7

Vapor Density

Relative vapor density (air = 1): 3.9

Density

1.531 at 20 °C
Relative density (water = 1): 1.5

Odor

Sharp biting odor
Strong pungent odo

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen fluorides/

Melting Point

-15.4 °C
-15 °C

UNII

E5R8Z4G708

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (12.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

110.0 [mmHg]
Vapor pressure, kPa at 20 °C: 11

Pictograms

Irritant

Corrosive;Irritant

Other CAS

599-00-8

Metabolism Metabolites

To elucidate the possible role of biotransformation in 1,1,1,3,3-pentafluoropropane (HFC-245fa)-induced cardiotoxicity, the biotransformation of HFC-245fa was investigated in rats after inhalation exposure ... Male and female rats were exposed by inhalation to 50,000, 10,000, and 2,000 ppm 1,1,1,3,3-pentafluoropropane for 6 hr, urine was collected for 72 hr ... Trifluoroacetic acid and inorganic fluoride were identified as major urinary metabolites of 1,1,1,3,3-pentafluoropropane ... .
Trifluoroacetic acid is a known human metabolite of (R)-halothane.

Wikipedia

Trifluoroacetic_acid
Hesperetin

Use Classification

Hazard Classes and Categories -> Corrosives, Reactive - 1st degree
PFAS -> Ultra Short Chain PFcarboxylic acids
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Trifluoroacetic acid has been prepared by the electrochemical fluorination of acetyl chloride or acetic anhydride in anhydrous hydrogen fluoride using the Simons process ... followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Preparation: ... A. L. Henne, US 2371757 (1945 to du Pont)

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Basic Organic Chemical Manufacturing
Acetic acid, 2,2,2-trifluoro-: ACTIVE

Analytic Laboratory Methods

Analyte: trifluoroacetic acid; matrix: chemical purity; procedure: dissolution in water and alcohol; potentiometric titration with sodium hydroxide

Dates

Last modified: 08-15-2023

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